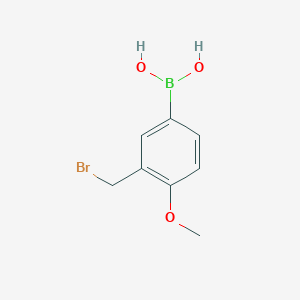

(3-(Bromomethyl)-4-methoxyphenyl)boronic acid

CAS No.:

Cat. No.: VC13580342

Molecular Formula: C8H10BBrO3

Molecular Weight: 244.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BBrO3 |

|---|---|

| Molecular Weight | 244.88 g/mol |

| IUPAC Name | [3-(bromomethyl)-4-methoxyphenyl]boronic acid |

| Standard InChI | InChI=1S/C8H10BBrO3/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,5H2,1H3 |

| Standard InChI Key | BFTNCANTIYIBHR-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)OC)CBr)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)OC)CBr)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₈H₁₀BBrO₃ and a molecular weight of 244.88 g/mol . Its IUPAC name is [3-(bromomethyl)-4-methoxyphenyl]boronic acid, and it is alternatively labeled as 3-bromomethyl-4-methoxyphenylboronic acid or 2304634-72-6 .

Structural Features

The aromatic ring contains three key substituents:

-

A boronic acid group (-B(OH)₂) at the 1-position, enabling Suzuki-Miyaura cross-coupling reactions.

-

A methoxy group (-OCH₃) at the 4-position, which enhances electron density on the ring.

-

A bromomethyl group (-CH₂Br) at the 3-position, providing a site for nucleophilic substitution or radical-mediated transformations .

The SMILES notation (B(C₁=CC(=C(C=C₁)OC)CBr)(O)O) and InChIKey (BFTNCANTIYIBHR-UHFFFAOYSA-N) confirm its planar geometry and hydrogen-bonding capacity .

Table 1: Key Computed Properties

| Property | Value |

|---|---|

| Topological Polar SA | 49.7 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 3 |

| Heavy Atom Count | 13 |

Synthesis and Purification

Challenges in Synthesis

-

Steric Hindrance: The proximity of the boronic acid and bromomethyl groups may impede coupling efficiency.

-

Sensitivity to Protodeboronation: Acidic or aqueous conditions can degrade the boronic acid moiety, necessitating anhydrous reaction environments .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid group facilitates C–C bond formation with aryl halides under palladium catalysis. For instance, coupling with 5-bromo-2-fluorobenzonitrile could yield biaryl structures with applications in liquid crystals or pharmaceutical agents . The bromomethyl group remains inert under standard Suzuki conditions but can be functionalized post-coupling .

Functionalization of the Bromomethyl Group

-

Nucleophilic Substitution: Reaction with amines (e.g., piperidine) produces secondary amines, useful in drug discovery .

-

Radical Reactions: Initiation with AIBN enables polymerization or side-chain modifications.

Table 2: Representative Reactions

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, K₂CO₃ | Biaryl Drug Candidates |

| SN2 Substitution | Piperidine, DMF | Amine-Functionalized Derivatives |

| Free-Radical Addition | AIBN, Thiols | Thioether Polymers |

Physicochemical Properties and Stability

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 7.6–7.8 (m, Ar-H), 4.7 (s, CH₂Br), 3.9 (s, OCH₃).

-

¹¹B NMR: δ ~30 ppm, characteristic of tricoordinate boronic acids .

Future Directions and Research Gaps

Despite its synthetic utility, limited studies explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume